(e)-1-(4-Methoxystyryl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16O |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-[(E)-2-(4-methoxyphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C19H16O/c1-20-18-13-10-15(11-14-18)9-12-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3/b12-9+ |
InChI Key |
MQYBSZOXRVIGDM-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for (E)-1-(4-Methoxystyryl)naphthalene and Related Analogues
The construction of the this compound framework can be achieved through several established synthetic strategies. These methods primarily involve the formation of the styrenic double bond or the construction of the naphthalene (B1677914) ring system itself.
Cross-Coupling Reactions (e.g., Heck, Suzuki, Wittig-type)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely utilized in the synthesis of styrenyl compounds.
Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene. liverpool.ac.ukorganic-chemistry.orgyoutube.com For the synthesis of this compound, this would typically involve the reaction of 1-halonaphthalene (e.g., 1-bromonaphthalene) with 4-methoxystyrene (B147599) in the presence of a palladium catalyst and a base. The reaction generally exhibits high trans selectivity, favoring the formation of the desired (E)-isomer. organic-chemistry.org A key advantage of the Heck reaction is its tolerance to a wide range of functional groups. liverpool.ac.uk
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. youtube.comnih.gov To synthesize this compound, one could couple 1-naphthaleneboronic acid with 1-(4-methoxyphenyl)-2-bromoethene or, alternatively, (E)-2-(4-methoxystyryl)boronic acid with a 1-halonaphthalene. The reaction is known for its mild conditions and the commercial availability of a wide array of boronic acids and their esters. nih.govyoutube.com
Wittig Reaction: The Wittig reaction is a well-established method for forming alkenes from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.comumass.edulumenlearning.com The synthesis of this compound via this route would involve the reaction of naphthaldehyde with a phosphonium ylide derived from 4-methoxybenzyl bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, with stabilized ylides generally favoring the (E)-alkene. organic-chemistry.org
Table 1: Comparison of Cross-Coupling Reactions for this compound Synthesis
| Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Advantages |
| Heck Reaction | 1-Halonaphthalene | 4-Methoxystyrene | Palladium Complex | High trans selectivity, functional group tolerance. liverpool.ac.ukorganic-chemistry.org |
| Suzuki Coupling | 1-Naphthaleneboronic acid | 1-(4-Methoxyphenyl)-2-bromoethene | Palladium Complex | Mild conditions, wide availability of reagents. youtube.comnih.gov |
| Wittig Reaction | Naphthaldehyde | 4-Methoxybenzylphosphonium ylide | None (stoichiometric) | Fixed double bond position. lumenlearning.com |
Diels-Alder Cycloaddition Approaches for Naphthalene Formation
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and can be employed to construct the naphthalene core itself. nih.govmnstate.eduyoutube.com A potential strategy involves the reaction of a suitably substituted diene with a dienophile, followed by an aromatization step to yield the naphthalene ring system. nih.govunipr.it For instance, a dehydrogenative Diels-Alder reaction using styrene (B11656) as the diene component with an appropriate alkyne dienophile can lead to naphthalene derivatives after oxidation. nih.gov While powerful, intramolecular versions of this reaction have sometimes been plagued by low yields and long reaction times. nih.gov More recent methods have explored the use of catalysts to facilitate these transformations under milder conditions. unipr.itkpfu.ru
Other Catalytic and Non-Catalytic Preparations
Other synthetic methods can also be envisioned for the preparation of this compound. These can include variations of condensation reactions and other metal-catalyzed processes. For example, a McMurry reaction could potentially be used to couple naphthaldehyde with 4-methoxybenzaldehyde, although this might lead to a mixture of products.
Stereoselective Synthesis Strategies for (E)-Isomers
The trans or (E)-configuration of the styrenic double bond is a crucial feature of the target molecule. As mentioned, the Heck reaction inherently favors the formation of the (E)-isomer due to the syn-addition of the palladium-aryl species to the alkene followed by syn-elimination of the palladium-hydride. organic-chemistry.org
In the case of the Wittig reaction, the stereoselectivity is highly dependent on the nature of the phosphorus ylide. Stabilized ylides, such as those bearing an electron-withdrawing group adjacent to the carbanion, generally lead to the thermodynamically more stable (E)-alkene. organic-chemistry.org For the synthesis of this compound, the use of a stabilized ylide derived from a 4-methoxybenzylphosphonium salt would be the preferred approach to ensure high (E)-selectivity.
Derivatization and Functionalization Strategies of the this compound Core
The this compound scaffold can be further modified to fine-tune its properties for specific applications.
Modification of the Naphthalene Moiety
The naphthalene ring system is amenable to a variety of electrophilic substitution reactions, allowing for the introduction of additional functional groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce substituents onto the naphthalene core. youtube.com The position of substitution will be directed by the existing styryl group. Furthermore, modern cross-coupling reactions can be used to introduce a wide range of substituents onto a pre-functionalized naphthalene ring. For example, a bromo-substituted this compound could undergo further Suzuki or Sonogashira coupling reactions to introduce aryl or alkynyl groups, respectively. The synthesis of various 1,4-disubstituted naphthalene derivatives has been reported, showcasing the versatility of modifying the naphthalene core. nih.govnih.gov
Modification of the Styryl Moiety
Research has demonstrated the synthesis of stilbene (B7821643) and chalcone (B49325) derivatives, which are structurally analogous to styrylnaphthalenes, bearing both electron-donating and electron-withdrawing groups. researchgate.netresearchgate.net For example, Pd-catalyzed direct arylation has been used to introduce neutral (tolyl), electron-deficient (p-formylphenyl, p-acetylphenyl, p-nitrophenyl), and electron-rich (carbazolyl, triphenylaminyl) aryl groups onto similar scaffolds. researchgate.net The choice of substituent directly impacts the molecule's conformational and electronic landscape, which in turn affects properties like its photoreactivity. Studies on the photocyclization of styrylnaphthalenes have shown that the presence of electron-donating or electron-withdrawing groups on the styryl moiety influences the quantum yield of the cyclization process. nih.gov
The Claisen-Schmidt condensation reaction is another robust method for synthesizing chalcone-like structures, which can be considered analogs of styrylnaphthalenes. researchgate.net This reaction, involving a substituted acetophenone (B1666503) and an aldehyde, provides a pathway to a diverse array of compounds where the styryl component is systematically varied. researchgate.net These synthetic strategies underscore the chemical tractability of the styryl group for targeted modifications. researchgate.netnih.gov
Table 1: Synthesis of (E)-1-(Styryl)naphthalene Analogs via Wittig Reaction This table is a representative example based on established synthetic principles for creating styryl derivatives.
| Starting Naphthyl Phosphonium Salt | Substituted Benzaldehyde | Base | Solvent | Resulting Styryl Derivative |
|---|---|---|---|---|
| (Naphthalen-1-ylmethyl)triphenylphosphonium bromide | 4-Nitrobenzaldehyde | n-BuLi | THF | (E)-1-(4-Nitrostyryl)naphthalene |
| (Naphthalen-1-ylmethyl)triphenylphosphonium bromide | 4-Cyanobenzaldehyde | NaH | DMF | (E)-1-(4-Cyanostyryl)naphthalene |
| (Naphthalen-1-ylmethyl)triphenylphosphonium bromide | 4-(Trifluoromethyl)benzaldehyde | KHMDS | Toluene | (E)-1-(4-(Trifluoromethyl)styryl)naphthalene |
| (Naphthalen-1-ylmethyl)triphenylphosphonium bromide | 4-(N,N-Dimethylamino)benzaldehyde | NaOMe | Methanol | (E)-1-(4-(Dimethylamino)styryl)naphthalene |
Introduction of Heteroatoms and Extended Conjugation
Expanding the chemical diversity of the this compound scaffold can be achieved by introducing heteroatoms to form novel heterocyclic systems or by extending the π-conjugated system. These modifications can lead to significant changes in the molecule's electronic and photophysical properties.
The synthesis of aza-analogs and other heterocyclic derivatives has been explored for naphthalene-containing structures. For instance, complex tetracyclic heterosteroids, specifically 14-aza-12-oxasteroids, have been constructed from naphthalene precursors. preprints.orgmdpi.com These multi-step syntheses involve key reactions like the Bucherer reaction to create a naphthylamine, followed by a Sugasawa reaction and subsequent cyclizations to build the intricate heterocyclic framework containing both nitrogen and oxygen atoms. mdpi.comscilit.com Such strategies demonstrate the feasibility of incorporating heteroatoms into polycyclic systems fused or linked to the naphthalene core.
Another advanced approach involves the skeletal editing of related heterocyclic systems. A novel nitrogen-to-carbon transmutation has been reported, inspired by the Wittig reaction, which converts isoquinolines into substituted naphthalenes. nih.gov This highlights the potential for sophisticated synthetic routes to modify the core aromatic system itself.
Extending the π-conjugation of the naphthalene system is another key area of research. The synthesis of distyrylnaphthalene derivatives, where a second styryl group is attached to the naphthalene core at a different position (e.g., the 6-position), is a direct method for creating a larger conjugated system. nih.gov These compounds are often synthesized via a Horner-Wittig reaction, coupling a bisphosphonate derived from 2,6-bis(bromomethyl)naphthalene (B51659) with an appropriate aldehyde. nih.gov Furthermore, the development of naphthalene diimides flanked by various aromatic groups demonstrates another route to extended π-conjugated molecules with tailored electronic properties. beilstein-journals.orgnih.gov
Table 2: Examples of Synthetic Pathways to Heterocyclic and Extended Conjugation Naphthalene Derivatives This table summarizes synthetic approaches for creating more complex naphthalene-based structures based on published methodologies.
| Target Compound Class | Key Precursor(s) | Key Reaction(s) | Resulting Structure Type | Reference |
|---|---|---|---|---|
| 14-Aza-12-Oxasteroids | 2-Naphthol, Oxo-acids | Bucherer reaction, Sugasawa reaction, Intramolecular cyclization | Naphthalene-fused tetracyclic heterocycle | mdpi.com |
| Distyrylnaphthalenes | Dimethyl 2,6-naphthalenedicarboxylate, Substituted benzaldehyde | Michaelis–Arbuzov reaction, Horner-Wittig reaction | Naphthalene with two styryl groups | nih.gov |
| Naphthalene Diimides | Aryne precursor, Dimethyl acetylenedicarboxylate, Amine | [2+2+2] Cycloaddition, Imide formation | Naphthalene core with two imide rings | beilstein-journals.org |
| Substituted Naphthalenes | Isoquinoline, Phosphonium ylide | N-to-C Transmutation | Naphthalene with varied substitution patterns | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (E)-1-(4-Methoxystyryl)naphthalene, providing detailed information about the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum is particularly revealing for assigning the trans or (E) stereochemistry of the olefinic bond. The vinyl protons typically appear as two distinct doublets with a large coupling constant (J), usually in the range of 12-18 Hz, which is characteristic of a trans relationship. The protons on the naphthalene (B1677914) and methoxy-substituted phenyl rings resonate in the aromatic region of the spectrum, often showing complex splitting patterns due to spin-spin coupling between adjacent protons. The methoxy (B1213986) group presents as a sharp singlet in the upfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Data are representative and based on analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions. scholaris.ca
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Naphthalene Ring | 7.40 - 8.20 (m, 7H) | 123.0 - 136.0 |
| 4-Methoxyphenyl (B3050149) Ring | 6.90 - 7.60 (m, 4H) | 114.0 - 160.0 |
| Vinylic Protons (CH =CH ) | 7.10 - 7.50 (2d, 2H, J ≈ 16 Hz) | 126.0 - 130.0 |
| Methoxy Group (-OCH ₃) | ~3.85 (s, 3H) | ~55.4 |
Utilization of Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the compound's exact mass is measured, which should correspond precisely to its calculated molecular formula, C₁₉H₁₆O.
The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern provides further structural information. Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbonyl group (CO), or cleavage at the vinylic bond, leading to fragments corresponding to the naphthyl and methoxystyryl moieties. rsc.org
Table 2: Expected Mass Spectrometry Data for C₁₉H₁₆O
| Parameter | Value |
| Molecular Formula | C₁₉H₁₆O |
| Exact Mass (Monoisotopic) | 260.1201 u |
| Molecular Ion Peak (M⁺) | m/z 260 |
| Key Fragment Ion | m/z 245 ([M-CH₃]⁺) |
| Key Fragment Ion | m/z 153 (Naphthylvinyl fragment) |
| Key Fragment Ion | m/z 128 (Naphthalene fragment) |
X-ray Crystallography for Solid-State Structural Analysis
In analogous structures, significant twisting is often observed between the planes of the naphthalene and phenyl rings to minimize steric hindrance. nih.govresearchgate.net The crystal packing is stabilized by intermolecular interactions, such as C-H···π and π-π stacking interactions, which dictate the supramolecular architecture. nih.gov The analysis can reveal the crystal system, space group, and unit cell dimensions, providing a complete picture of the crystalline arrangement. nih.govresearchgate.net
Table 3: Representative Crystallographic Data for this compound Analog Note: Data based on the closely related compound (E)-4-(1-naphthylvinyl)pyridine. scholaris.ca
| Parameter | Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Torsional Angle | Significant dihedral angle between naphthalene and phenyl rings |
| Intermolecular Forces | C-H···π interactions, π-π stacking |
| Conformation | Non-planar, twisted at the vinyl linkage |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. smu.edu These two techniques are often complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa. plus.ac.at
Key expected vibrational frequencies include the C-H stretching of the aromatic rings, the stretching of the vinylic C=C double bond, and the asymmetric and symmetric stretching of the C-O-C bond in the methoxy ether group. rsc.orgnih.gov The positions of these bands confirm the presence of the core structural components. The out-of-plane C-H bending vibration for the trans-disubstituted double bond typically appears as a strong band in the IR spectrum around 960-980 cm⁻¹. niscpr.res.inresearchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Vinylic =C-H Stretch | 3040 - 3010 | IR, Raman |
| Aliphatic C-H Stretch (Methoxy) | 2980 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |
| Vinylic C=C Stretch | 1650 - 1630 | IR, Raman |
| C-O-C Asymmetric Stretch (Ether) | 1270 - 1230 | IR |
| C-O-C Symmetric Stretch (Ether) | 1050 - 1020 | IR |
| trans C-H Out-of-Plane Bend | 980 - 960 | IR |
Photophysical and Photochemical Research
Absorption and Emission Spectroscopy of (E)-1-(4-Methoxystyryl)naphthalene
The electronic absorption and emission characteristics of this compound are governed by its extended π-conjugated system, which includes both the naphthalene (B1677914) and the methoxystyryl moieties.
The UV-Vis absorption spectrum of styrylnaphthalene derivatives is characterized by intense bands corresponding to π-π* electronic transitions. For the parent compound, 1-styrylnaphthalene (B188453), these transitions are well-documented. rsc.org The introduction of a methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring typically acts as an electron-donating group, which can influence the electronic structure and, consequently, the absorption spectrum. This substitution generally leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted compound, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com
Table 1: Illustrative UV-Vis Absorption Data for Related Naphthalene Compounds
| Compound | Solvent | Absorption Max (λ_max) (nm) |
|---|---|---|
| Naphthalene | Cyclohexane (B81311) | 275 omlc.org |
| 1-Styrylnaphthalene | Not Specified | ~310-330 (Inferred) |
| Methoxy-substituted Stilbenes | Various | Subject to shifts based on substitution pattern nih.gov |
This table is for illustrative purposes to show general trends in related compounds.
Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov The rigid and planar structure of the naphthalene moiety, combined with the extended π-electron conjugation, often leads to high fluorescence quantum yields and excellent photostability. nih.gov Upon excitation into its absorption bands, this compound is expected to exhibit strong fluorescence.
The emission spectrum is generally a mirror image of the absorption spectrum. The position of the fluorescence maximum is sensitive to the solvent environment. In naphthalene derivatives, a change in solvent polarity can lead to significant solvatochromic shifts, where the emission maximum shifts to longer wavelengths (a red shift) in more polar solvents. nih.gov This phenomenon is indicative of an excited state that has a larger dipole moment than the ground state, a common feature in molecules with intramolecular charge transfer (ICT) character. The methoxy group, being an electron donor, can enhance this ICT character upon excitation.
Phosphorescence, which is emission from a triplet excited state, is another possible de-excitation pathway. Triplet states in naphthalene and its dimers have been studied, and they are typically lower in energy than the corresponding singlet states. rsc.orgnih.govnih.govresearchgate.net The emission from these states (phosphorescence) would occur at longer wavelengths than fluorescence and has a much longer lifetime. However, at room temperature in solution, phosphorescence is often quenched by molecular oxygen and other quenchers, making it difficult to observe without specialized conditions such as in rigid matrices at low temperatures or in deoxygenated solutions. rsc.orgnih.gov
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For many naphthalene derivatives, this value can be quite high. nih.gov For example, the fluorescence quantum yield of naphthalene itself in cyclohexane is 0.23. omlc.org The introduction of substituents can either increase or decrease this value. For instance, some silyl-substituted naphthalenes show enhanced fluorescence quantum yields compared to the parent naphthalene. nih.gov
The fluorescence lifetime (τf), the average time the molecule spends in the excited singlet state before returning to the ground state, is another key photophysical parameter. For many naphthalene derivatives, lifetimes are typically in the nanosecond range. nih.gov
For this compound, the quantum yields and lifetimes would be influenced by competing non-radiative decay pathways, most notably the trans-cis photoisomerization. The efficiency of isomerization directly competes with fluorescence, meaning a higher isomerization quantum yield would generally correspond to a lower fluorescence quantum yield.
Table 2: Photophysical Data for Naphthalene and a Related Derivative
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
|---|---|---|---|
| Naphthalene | Cyclohexane | 0.23 omlc.org | - |
This table provides context with data from related compounds.
Photoisomerization Mechanisms of this compound
Like stilbene (B7821643), styrylnaphthalenes can undergo reversible trans-cis (or E-Z) photoisomerization upon irradiation with UV light. This process involves rotation around the central carbon-carbon double bond.
The photoisomerization of styrylnaphthalenes can proceed through both the excited singlet state and the triplet state. For the parent compound, 1-styrylnaphthalene, studies have shown that both pathways can be active, with their relative importance depending on factors like temperature. rsc.org
Singlet State Mechanism: At higher temperatures, the primary pathway for isomerization is believed to be through the lowest excited singlet state (S₁). After photoexcitation to the S₁ state, the molecule can twist around the ethylenic bond to a "perpendicular" geometry, from which it can decay non-radiatively to either the trans or cis ground state. This pathway directly competes with fluorescence. rsc.org
Triplet State Mechanism: At lower temperatures, or when sensitized, the isomerization can occur via the triplet state (T₁). This involves intersystem crossing (ISC) from the excited singlet state to the triplet state. The molecule in the triplet state then twists to a perpendicular triplet configuration before decaying to the ground state. For 1-styrylnaphthalene, this triplet mechanism is considered a significant pathway. rsc.org The photoisomerization of (E)-1-(2-naphthyl)-2-pyrazin-2-ylethylene also demonstrates that the process can occur from both singlet and triplet manifolds. rsc.org
The quantum yield of photoisomerization (Φt→c) for 1-styrylnaphthalene varies with the solvent, with reported values ranging from 0.16 to 0.34 at room temperature. rsc.org The photostationary state, which is the equilibrium mixture of trans and cis isomers under continuous irradiation, typically favors the cis isomer for 1-styrylnaphthalene. rsc.org The introduction of a p-methoxy group can influence the efficiency of these pathways. In some systems, a p-methoxy group has been shown to increase the quantum yield of photoisomerization. uef.fi
The photophysical properties of this compound are expected to be significantly influenced by the solvent environment, particularly its polarity. This sensitivity is a hallmark of molecules that possess intramolecular charge-transfer (ICT) character in their excited state. nih.gov
Increasing solvent polarity tends to stabilize the more polar excited state, leading to a red shift in the fluorescence emission spectrum (solvatochromism). nih.gov This stabilization can also affect the energy barriers for competing processes like photoisomerization and intersystem crossing.
For many stilbene and naphthalene derivatives, an increase in solvent polarity can have the following effects:
Fluorescence: The fluorescence quantum yield may decrease in more polar solvents. This is because the stabilization of the polar excited state can promote non-radiative decay pathways or enhance the rate of photoisomerization. nih.gov For (E)-1-(2-naphthyl)-2-pyrazin-2-ylethylene, the fluorescence quantum yield is very sensitive to solvent polarity. rsc.org
Photoisomerization: The efficiency of the singlet state isomerization pathway can be enhanced in polar solvents. This is because a polar solvent can stabilize the transition state for twisting, which may have a more polar, zwitterionic character than the initial Franck-Condon excited state. nih.gov Consequently, the quantum yield of trans-cis isomerization often increases with solvent polarity. nih.gov For (E)-1-(2-naphthyl)-2-pyrazin-2-ylethylene, the singlet mechanism of photoisomerization is favored in polar solvents. rsc.org
Temperature is another critical factor. As seen with 1-styrylnaphthalene, decreasing the temperature can suppress the activated singlet state isomerization pathway, making the triplet pathway more dominant. rsc.org
Excitonic Behavior and Energy Transfer Processes
The photophysical behavior of this compound is fundamentally governed by the nature of its electronically excited states and the pathways through which it dissipates the energy absorbed from light. The presence of both a naphthalene and a methoxy-substituted styryl group within the same molecule creates a donor-acceptor-like system, where intramolecular charge transfer (ICT) and other energy transfer processes can occur.
Research into compounds with similar structural motifs, such as other styrylnaphthalene derivatives and donor-acceptor systems, provides a framework for understanding the potential behavior of this compound. The introduction of a methoxy group, a known electron-donating substituent, on the styryl part of the molecule is expected to significantly influence its electronic properties. This substitution can lead to a lower ionization potential and a red-shift in the absorption and emission spectra compared to the unsubstituted parent compound.
Upon photoexcitation, a locally excited (LE) state is initially formed. In many donor-acceptor systems, this LE state can then evolve into an intramolecular charge transfer (ICT) state, where an electron is transferred from the electron-rich methoxystyryl moiety (the donor) to the naphthalene moiety (the acceptor). The formation and stabilization of this ICT state are highly dependent on the polarity of the surrounding environment. In polar solvents, the ICT state is generally more stabilized, leading to a more pronounced red-shift in the fluorescence spectrum, a phenomenon known as solvatochromism.
The efficiency of fluorescence, quantified by the fluorescence quantum yield (Φf), and the duration of the excited state, known as the fluorescence lifetime (τf), are critical parameters for characterizing the excitonic behavior. These values are sensitive to the competition between radiative decay (fluorescence) and non-radiative decay pathways, which include internal conversion, intersystem crossing to the triplet state, and photochemical reactions such as photoisomerization.
While specific experimental data for this compound is not extensively available in the public domain, the general photophysical properties of related naphthalene derivatives have been studied. For instance, the introduction of various substituents on the naphthalene ring has been shown to modulate fluorescence quantum yields and lifetimes.
To illustrate the kind of data that is crucial for a comprehensive understanding, the following table presents hypothetical photophysical data for this compound in different solvents. This data is based on typical values observed for similar aromatic compounds and serves to demonstrate the expected trends.
| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) [ns] |
| Cyclohexane | 350 | 400 | 3860 | 0.65 | 2.5 |
| Dichloromethane | 355 | 425 | 4990 | 0.40 | 3.8 |
| Acetonitrile | 358 | 450 | 6580 | 0.25 | 5.2 |
This table contains hypothetical data for illustrative purposes.
The trend of decreasing fluorescence quantum yield and increasing fluorescence lifetime with increasing solvent polarity would be a strong indicator of the formation of a stabilized ICT state. In such a scenario, the energy gap between the excited state and the ground state decreases in polar solvents, which can enhance non-radiative decay rates.
Furthermore, the possibility of excimer formation, where an excited molecule interacts with a ground-state molecule to form an excited-state dimer, is a phenomenon observed in some naphthalene derivatives, particularly at higher concentrations. This process would be characterized by the appearance of a new, broad, and red-shifted emission band in the fluorescence spectrum.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations (e.g., DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic structure of molecules. researchgate.net For compounds related to (E)-1-(4-methoxystyryl)naphthalene, DFT calculations have been used to determine optimized molecular geometries, which often show good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net
HOMO-LUMO Energy Levels and Band Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transitions. samipubco.com
For naphthalene (B1677914) and its derivatives, the HOMO-LUMO gap has been a subject of interest. For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using DFT with the aug-cc-pVQZ basis set to be 4.75 eV. samipubco.com Other DFT studies on naphthalene have reported similar gap values of 4.71 eV, 4.873 eV, and 4.74 eV. samipubco.com The HOMO energy is often associated with the molecule's ability to donate electrons, with higher HOMO energies indicating a greater tendency for electron donation. samipubco.com
In a study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related naphthalene derivative, DFT calculations at the B3LYP/6-31G(d,p) level showed that the HOMO and LUMO energies are indicative of charge transfer within the molecule. nih.gov The stability of this molecule, arising from hyperconjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. nih.gov
| Compound | Method | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| Naphthalene | DFT/aug-cc-pVQZ | 4.75 | samipubco.com |
| Naphthalene | DFT | 4.71, 4.873, 4.74 | samipubco.com |
Excited State Properties and Transition Dipole Moments
Time-dependent DFT (TD-DFT) is a widely used method to calculate the excited state properties of molecules, including vertical excitation energies and absorption spectra. nih.govresearchgate.netnih.gov For naphthalene and its derivatives, understanding the nature of the lowest excited states is crucial for their application in optoelectronic devices. nih.govnih.gov
Naphthalene possesses two important low-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ. nih.gov The ¹Lₐ state is dominated by the HOMO→LUMO transition, while the ¹Lₑ state has major contributions from HOMO-1→LUMO and HOMO→LUMO+1 excitations. whiterose.ac.uk The ordering of these states can be influenced by the molecular environment and substitution. nih.govwhiterose.ac.uk In the gas phase, the S₁ and S₂ states of naphthalene are identified as ¹B₃ᵤ (¹Lₑ) and ¹B₂ᵤ (¹Lₐ), respectively. whiterose.ac.uk
TD-DFT calculations on core-substituted naphthalene diimides have shown that the choice of exchange-correlation functional is critical for accurately predicting absorption maxima. nih.govresearchgate.netnih.gov For instance, the CAMY-B3LYP functional has been found to provide the least error for charge-transfer excitations in these systems. nih.govnih.gov Solvent effects are also important and their inclusion in calculations leads to better agreement with experimental data. nih.govnih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound and related molecules are critical to their function and properties. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule.
In a study of a related naphthalene derivative, 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, the substituent side chain was found to be rotated out of the plane of the naphthalenedione ring. nih.gov This twisted conformation is a common feature in such molecules. researchgate.net For another derivative, the mean plane of the naphthalene ring system was inclined to the plane of a phenol (B47542) ring by 33.41 (4)°. researchgate.net
Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules. For microhydrated naphthalene, Born-Oppenheimer Molecular Dynamics simulations revealed the mobility of water molecules over the naphthalene surface, even at low temperatures, highlighting the dynamic nature of intermolecular interactions. nih.gov
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry plays a vital role in predicting reaction mechanisms and identifying transition states. For naphthalene, the mechanism of electrophilic aromatic substitution, such as nitration, has been studied. youtube.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate. youtube.com Theoretical studies have shown that the attack at the alpha (1) position is kinetically favored over the beta (2) position, leading to the alpha-substituted product as the major isomer. youtube.com
The gas-phase reaction of naphthalene with the hydroxyl (OH) radical has also been investigated theoretically. researchgate.net The reaction can proceed via two main pathways: electrophilic addition of the OH radical to the aromatic ring and H-atom abstraction from the ring. researchgate.net Calculations have shown that OH addition and H-atom abstraction are most favorable at the C1 position of naphthalene. researchgate.net
Intermolecular Interactions and Aggregation Behavior
Intermolecular interactions, such as π-π stacking and hydrogen bonding, are crucial in determining the solid-state packing and aggregation behavior of naphthalene derivatives. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in crystal structures. researchgate.net For one naphthalene derivative, Hirshfeld analysis confirmed the predominance of dispersion forces in the crystal packing. researchgate.net
The aggregation behavior of naphthalene diimides (NDIs) has been studied, revealing that the length of alkyl chains at the imide positions influences the type of aggregates formed (H- or J-aggregates). latrobe.edu.aunih.gov Shorter chains tend to favor H-aggregation, leading to enhanced fluorescence emission, a phenomenon known as aggregation-induced emission (AIE). latrobe.edu.aunih.gov
Quantum Chemical Descriptors for Structure-Property Correlations
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its macroscopic properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.
For naphthalene and its derivatives, various quantum chemical descriptors have been calculated to predict their reactivity and potential applications. researchgate.net These include local and global reactivity descriptors. researchgate.net For instance, high HOMO energy and a small HOMO-LUMO gap are often associated with increased reactivity and potential as corrosion inhibitors. samipubco.com The molecular electrostatic potential (MEP) map is another useful descriptor that provides information about the charge distribution and reactive sites of a molecule. nih.govscienceopen.com
Mechanistic Investigations of Chemical Transformations Involving E 1 4 Methoxystyryl Naphthalene
Mechanistic Pathways of Functionalization Reactions
The functionalization of (E)-1-(4-methoxystyryl)naphthalene can occur at several positions, including the naphthalene (B1677914) ring, the methoxy-activated phenyl ring, and the styrenyl double bond. The mechanistic pathways are dictated by the nature of the reagents and reaction conditions.
Electrophilic Aromatic Substitution: Both aromatic systems can undergo electrophilic aromatic substitution. The naphthalene ring is generally more reactive than benzene (B151609) towards electrophiles. The substitution pattern is governed by the directing effect of the styryl group and the inherent reactivity of the α- and β-positions of the naphthalene core. Similarly, the phenyl ring is strongly activated by the para-methoxy group, which directs electrophiles to the ortho positions (relative to the methoxy (B1213986) group). For instance, bromination can lead to the introduction of bromine atoms onto the aromatic rings, proceeding through a standard arenium ion intermediate. The synthesis of functionalized naphthalenes often involves the electrophilic cyclization of specifically substituted precursors, highlighting the utility of controlling electrophilic pathways. nih.gov
Reactions at the Olefinic Double Bond: The exocyclic double bond can undergo various addition reactions. For example, reduction of the double bond to a saturated C-C bond can be achieved, sometimes catalyzed by light and hydrogen iodide. nih.gov Halogenation or hydrohalogenation would proceed via electrophilic addition, likely forming a carbocation intermediate stabilized by the adjacent aromatic rings. The regioselectivity of such additions is influenced by the electronic properties of both the naphthalene and the 4-methoxyphenyl (B3050149) groups.
A summary of potential functionalization reactions and their mechanistic basis is presented below.
| Reaction Type | Reagent Example | Target Site | Mechanistic Intermediate |
| Electrophilic Substitution | Br₂/FeBr₃ | Naphthalene or Phenyl Ring | Arenium Ion (Sigma Complex) |
| Olefin Reduction | H₂, Pd/C | Styrenyl Double Bond | Surface-adsorbed species |
| Olefin Halogenation | Br₂ | Styrenyl Double Bond | Bromonium Ion |
Photo-induced Reaction Mechanisms (e.g., Photocyclization)
This compound, as a stilbene (B7821643) analogue, is highly susceptible to photo-induced transformations. The most prominent of these is the Mallory photocyclization reaction, which provides a pathway to polycyclic aromatic hydrocarbons. nih.govresearchtrends.netwikipedia.org
The mechanism proceeds through several key steps:
E/Z Isomerization: Upon UV irradiation, the thermodynamically stable (E)-isomer absorbs a photon and undergoes isomerization to the (Z)-isomer. wikipedia.orgrsc.org This step is crucial as only the cis-conformation can undergo cyclization due to the proximity of the reacting carbon atoms. nih.govresearchtrends.net
Electrocyclization: The excited state of the (Z)-isomer undergoes a 6π-electron conrotatory electrocyclic reaction to form an unstable dihydrophenanthrene-type intermediate. wikipedia.orgrsc.org The regioselectivity of this cyclization is influenced by electronic and steric factors of the substituents on the aromatic rings. wikipedia.org
Oxidation/Aromatization: In the presence of an oxidizing agent, such as iodine or molecular oxygen, the dihydrophenanthrene intermediate is irreversibly oxidized to a stable, aromatic benzo[c]phenanthrene (B127203) derivative. nih.govwikipedia.orgrsc.org In the absence of an oxidant, the intermediate may revert to the (Z)-stilbene. nih.gov
The efficiency of this process can be influenced by various factors, as detailed in the following table.
| Parameter | Effect on Photocyclization | Rationale |
| Oxidizing Agent | Iodine is a common catalyst and oxidant. nih.govrsc.org | Traps the unstable dihydrophenanthrene intermediate, preventing reversion to the starting material and driving the reaction towards the phenanthrene (B1679779) product. nih.gov |
| Solvent | Can influence reaction rates and side reactions. | The polarity and hydrogen-bonding capability of the solvent can affect the stability of excited states and intermediates. |
| Concentration | Low concentrations (~10⁻³ M) are typically required. nih.gov | Higher concentrations can lead to undesired side reactions such as [2+2] cycloadditions or dimerization. rsc.orgnih.gov |
More recently, other photo-induced pathways have been explored, such as the intramolecular dearomative [5 + 4] cycloaddition of naphthalene-derived vinylcyclopropanes, which allows for the construction of highly strained nine-membered rings under visible-light irradiation with a triplet photosensitizer. nih.gov This demonstrates that diverse and complex molecular scaffolds can be accessed from naphthalene derivatives through photochemical methods.
Catalytic Reaction Pathways and Catalytic Cycle Elucidation
Catalytic methods are instrumental in the synthesis and transformation of stilbene derivatives, including this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent. researchgate.netuliege.be
Heck and Suzuki Reactions: The synthesis of this compound itself can be achieved via palladium-catalyzed reactions such as the Heck reaction (coupling of an aryl halide with an alkene) or the Suzuki reaction (coupling of an aryl halide with an organoboron compound). researchgate.netuliege.be These reactions are also applicable for further functionalization. For example, if the naphthalene or phenyl ring of the molecule were substituted with a halide, it could undergo a subsequent Heck or Suzuki coupling to introduce new substituents.
A generalized catalytic cycle for a Heck reaction involving a palladium(0) catalyst typically involves three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by the insertion of the alkene into the Pd-Aryl bond.
β-Hydride Elimination and Reductive Elimination: A β-hydrogen is eliminated from the alkyl-palladium intermediate to form the new alkene product and a hydrido-palladium complex. Reductive elimination of H-X, often facilitated by a base, regenerates the Pd(0) catalyst, allowing the cycle to continue.
| Catalyst System | Reaction Type | Key Features |
| Pd(OAc)₂ / PPh₃ | Heck Reaction | Versatile for C-C bond formation between aryl halides and alkenes. uliege.be |
| Pd(PPh₃)₄ | Suzuki Reaction | Couples aryl halides with boronic acids, tolerant of many functional groups. researchgate.net |
| Stilbene Synthase | Enzymatic Reaction | A key enzyme in the biosynthesis of stilbenes in plants, converting substrates like p-coumaroyl-CoA. researchgate.net |
The elucidation of these catalytic cycles often involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. nih.gov For instance, in complex systems like metallaphotoredox catalysis, understanding the interactions between different catalytic species is key to optimizing the reaction. nih.gov
Non-Covalent Interactions and Their Role in Reactivity
While covalent bond-making and -breaking define chemical transformations, non-covalent interactions play a critical, albeit subtle, role in directing the course and selectivity of reactions involving this compound. nih.govrsc.org These weak interactions, such as hydrogen bonds, hydrophobic effects, and π-π stacking, can influence the conformation of the molecule, stabilize transition states, and control regioselectivity and stereoselectivity. nih.govrsc.org
Influence on Catalysis: In catalysis, non-covalent interactions between the substrate and the catalyst are fundamental. nih.gov For example, in organocatalysis, a chiral catalyst might use hydrogen bonding to hold the substrate in a specific orientation, exposing only one face to an incoming reagent and thereby achieving high enantioselectivity. youtube.com For a molecule like this compound, the methoxy group's oxygen atom could act as a hydrogen bond acceptor, while the extended aromatic system can engage in π-π stacking with a catalyst's aromatic moieties.
Control of Reaction Selectivity: Non-covalent interactions can direct functionalization to a specific site on the molecule. A catalyst or directing group might bind non-covalently to one part of the molecule (e.g., the methoxy group), positioning the reactive center of the catalyst over a particular C-H bond on one of the aromatic rings, thus achieving site-selective functionalization. nih.gov
The table below summarizes key non-covalent interactions and their potential impact on the reactivity of this compound.
| Interaction Type | Potential Role in Reactivity | Example Scenario |
| Hydrogen Bonding | Stabilizes transition states; directs reagents. | The methoxy group acting as a hydrogen bond acceptor for a chiral catalyst to induce stereoselectivity. youtube.com |
| π-π Stacking | Influences molecular aggregation; substrate-catalyst binding. | Interaction between the naphthalene ring and an aromatic ligand on a metal catalyst, affecting the catalytic cycle. |
| Hydrophobic Interactions | Important for reactions in aqueous or biological media; substrate binding. | In enzymatic catalysis, the nonpolar aromatic rings could bind to a hydrophobic pocket in an enzyme's active site. usda.gov |
| Ion-Pairing | Can control enantioselectivity in asymmetric catalysis. rsc.org | If the molecule or catalyst is charged, electrostatic interactions can dictate the geometry of approach. |
Understanding and harnessing these weak forces is a frontier in chemical synthesis, offering a powerful tool for controlling reaction outcomes with precision. nih.govrsc.org
Exploration in Advanced Materials Science Research
Integration of (E)-1-(4-Methoxystyryl)naphthalene in Optoelectronic Materials
The inherent luminescent and charge-transporting capabilities of this compound and its derivatives have positioned them as promising candidates for use in optoelectronic devices. nih.gov These organic materials offer advantages such as flexibility, low-cost fabrication, and tunable properties, which are highly sought after in modern electronics. mdpi.comsigmaaldrich.com
Naphthalene-based materials are frequently used to construct conjugated materials for OLEDs, particularly for emitting blue light. mdpi.com In the realm of OLEDs, the efficiency and color of the emitted light are paramount. Derivatives of this compound are being investigated for their potential as emissive and charge-transporting components. researchgate.net Research has shown that modifying the molecular structure of naphthalene (B1677914) derivatives can tune the emission color and improve device performance. mdpi.com For instance, fusing naphthalene with other aromatic structures has been shown to create deep-blue emitters with high color purity and efficiency. rsc.org While first-generation OLEDs relied on fluorescence, newer generations are exploring technologies like thermally activated delayed fluorescence (TADF) to enhance efficiency. ossila.com The development of new host and dopant materials is crucial for advancing OLED technology, and naphthalene derivatives continue to be a key area of exploration. nih.gov
Table 1: Performance of a Deep-Blue OLED Using a Naphthalene-Based Host
| Parameter | Value |
|---|---|
| Host Material | 1,4-(dinaphthalen-2-yl)-naphthalene (DNN) |
| Dopant Material | 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl (BCzVBi) |
| Peak Current Efficiency | 5.68 cd/A |
| Peak External Quantum Efficiency | 4.89% |
| Commission Internationale d' Eclairage (CIE) coordinates | (0.15, 0.13) |
Data sourced from a study on efficient deep-blue OLEDs. nih.gov
Organic semiconductors are the backbone of organic electronics, and materials are classified as either p-type (hole-transporting) or n-type (electron-transporting). nih.gov While many organic materials are inherently p-type, the development of stable and efficient n-type semiconductors is crucial for creating complementary circuits and improving device performance. nih.govgoogle.com Naphthalene diimides are a well-studied class of n-type organic semiconductors. rsc.orgresearchgate.net Research has shown that introducing specific substituents to the naphthalene core can significantly impact the material's electronic properties and charge carrier mobility. researchgate.netnih.gov For example, introducing chiral alkyl chains into a naphthalene diimide-based semiconductor was found to increase electron mobility by 2–4 times compared to its racemic counterpart. rsc.org The development of new naphthalene-based polymers and small molecules with high electron mobility remains an active area of research for applications in organic field-effect transistors (OFETs) and other electronic devices. google.com
Table 2: Electron Mobility in Enantiopure vs. Racemic Naphthalene Diimide-Based OFETs
| Material Form | As-Cast Device Mobility (cm²/V·s) | Thermally-Annealed Device Mobility (cm²/V·s) |
|---|---|---|
| Racemic | 0.15 | 0.42 |
| Enantiopure | 0.6 | 0.98 |
Data highlights the impact of stereochemistry on charge transport. rsc.org
Application as Fluorescent Probes and Solvatochromic Fluorophores in Research
Naphthalene derivatives are widely recognized for their strong fluorescence and photostability, making them excellent candidates for fluorescent probes. nih.govresearchgate.net These probes can be designed to detect a wide range of analytes, including metal ions and biologically relevant molecules. nih.govmdpi.comrsc.org A particularly interesting property of some naphthalene-based fluorophores is solvatochromism, where the fluorescence emission is highly sensitive to the polarity of the local environment. nih.govnih.gov This "switch-like" behavior is invaluable for studying dynamic processes such as protein-protein interactions and for sensing changes in microenvironments. nih.gov The development of new thiol-reactive derivatives of solvatochromic fluorophores continues to expand the toolkit for biological and chemical sensing. nih.gov
Development of Photomolecular Switches and Responsive Materials
The photoisomerization of stilbene-like molecules, a category to which this compound belongs, provides a mechanism for creating photomolecular switches. Upon exposure to light of a specific wavelength, the molecule can switch from the trans (E) isomer to the cis (Z) isomer, leading to a change in its physical and chemical properties. This reversible process can be harnessed to develop "smart" materials that respond to light. These responsive materials have potential applications in areas such as high-density data storage, molecular machines, and controlled drug release systems. The design of such systems often involves integrating the photoswitchable unit into a larger polymer or supramolecular assembly to amplify the molecular-level change to a macroscopic response.
Self-Assembly and Supramolecular Chemistry Research
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. beilstein-journals.org The planar, aromatic structure of this compound and its derivatives makes them ideal building blocks for supramolecular chemistry. rsc.orgnih.govbeilstein-journals.org Through interactions like π-π stacking and hydrogen bonding, these molecules can form well-defined nanostructures such as nanofibers, nanotwists, and hydrogels. rsc.orgwarwick.ac.uk The optical and electronic properties of these self-assembled structures can be significantly different from those of the individual molecules, leading to novel materials with emergent functions. rsc.org For instance, the self-assembly of naphthalene-peptide conjugates has been shown to lead to the formation of hydrogels with potential applications as antimicrobial nanomaterials. nih.govwarwick.ac.uk Furthermore, self-assembled monolayers of naphthalene derivatives have been used to modify surfaces and improve the stability of devices like perovskite solar cells. monash.edu
Structure Property Relationship Studies of E 1 4 Methoxystyryl Naphthalene Derivatives
Impact of Substituent Effects on Electronic and Photophysical Properties
The introduction of substituents onto the aromatic rings of styryl-based molecules is a powerful strategy for modulating their electronic and photophysical characteristics. The nature and position of these functional groups can significantly alter the energy of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—which in turn dictates the absorption and emission properties of the molecule.
In the case of (E)-1-(4-Methoxystyryl)naphthalene, the methoxy (B1213986) group (-OCH₃) on the styryl moiety acts as an electron-donating group (EDG). This "push-pull" system, with the electron-donating methoxy group and the electron-accepting naphthalene (B1677914) core, often leads to intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com This ICT character in the excited state is a key determinant of the molecule's photophysical behavior.
Detailed research on related push-pull systems, such as styrylbenzazoles, demonstrates that varying the substituents allows for precise tuning of key properties. diva-portal.org For instance, the presence of an electron-donating group typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra. diva-portal.orgrsc.org This is because the EDG raises the energy of the HOMO more than the LUMO, effectively reducing the HOMO-LUMO energy gap.
The efficiency of fluorescence, known as the fluorescence quantum yield (ΦF), is also highly sensitive to substituent effects. In many push-pull systems, the quantum yields can be significantly influenced by the electronic nature of the substituents. diva-portal.org Furthermore, the introduction of different functional groups can affect the rates of non-radiative decay processes, such as intersystem crossing to the triplet state, which competes with fluorescence. mdpi.com For example, studies on 1-acyl-8-pyrrolylnaphthalenes show that inhibiting intersystem crossing through specific substitutions can enhance fluorescence. mdpi.com
To illustrate the typical impact of substituents on photophysical properties in a related class of compounds, the following table presents data for a series of substituted styrylbenzazole photoswitches.
Table 1: Photophysical Properties of Substituted Styrylbenzazole Derivatives in Dichloromethane. Note: This data is for a class of compounds related to styrylnaphthalenes and is presented to illustrate the principles of substituent effects. Data sourced from diva-portal.org.
| Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| H | 340 | 400 | - |
| 4-Methoxy (-OCH₃) | 392 | 450 | - |
| 4-Dimethylamino (-N(CH₃)₂) | 390 | 500 | - |
| 4-Nitro (-NO₂) | 365 | - | - |
Data for fluorescence quantum yields were not fully available in the referenced source for this specific series.
As shown in the table, the introduction of the electron-donating methoxy and dimethylamino groups results in a significant red-shift in the absorption maximum compared to the unsubstituted compound, which is characteristic of push-pull systems. diva-portal.org
Correlation Between Molecular Structure and Self-Organization in Thin Films
The performance of organic electronic devices often depends on the arrangement of molecules in the solid state, particularly in thin films. The ability of molecules to self-organize into well-ordered structures is crucial for efficient charge transport. rsc.org The molecular structure of this compound derivatives plays a critical role in dictating the morphology of thin films prepared from them. rsc.orgaps.org
The planarity of the molecule, the presence of specific functional groups, and intermolecular forces such as π–π stacking and van der Waals interactions are key factors that govern self-assembly. For styrylnaphthalene systems, the relatively planar and extended π-conjugated structure promotes π–π stacking, which is a primary driving force for molecular ordering. This stacking can lead to the formation of crystalline domains within the thin film, which are essential for charge mobility.
Influence of Conformational Flexibility on Spectroscopic Signatures
This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the naphthalene and the styryl moieties. The molecule can exist in different conformations (rotamers), and the relative orientation of the two aromatic systems affects the extent of π-conjugation. mdpi.comresearchgate.net
A more planar conformation allows for better overlap of the π-orbitals, leading to a more delocalized electronic system. This extended conjugation results in a smaller HOMO-LUMO gap and, consequently, a red-shift in the absorption and emission spectra. researchgate.net Conversely, a twisted conformation disrupts the π-conjugation, leading to a blue-shift. In solution, the molecule may exist as an equilibrium of different conformers, and the observed spectroscopic properties represent an average over these populations.
The ground-state geometry of substituted naphthalenes can be significantly influenced by steric hindrance. For instance, in 1,8-disubstituted naphthalenes, steric strain can force the substituents to twist out of the plane of the naphthalene ring. mdpi.com While the 1-styryl substitution experiences less steric hindrance than a 1,8-disubstituted system, the interaction between the vinyl proton and the peri-hydrogen on the naphthalene ring can still influence the preferred conformation.
Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the most stable conformations and to understand how these structural variations affect the electronic and spectral properties of chalcones and related systems. researchgate.net Such studies have shown that even subtle changes in the dihedral angle between aromatic rings can lead to noticeable changes in calculated absorption wavelengths. researchgate.net
Design Principles for Tunable Optical and Electronic Properties
The structure-property relationships discussed in the preceding sections form the basis for designing this compound derivatives with tailored optical and electronic properties. The key design principles revolve around the strategic manipulation of the molecular structure.
Tuning Absorption and Emission Wavelengths: The primary method for tuning the color of absorption and emission is through the modification of the electronic push-pull character. mdpi.com
Introducing Stronger Donors/Acceptors: Replacing the methoxy group with a stronger electron-donating group (e.g., a dimethylamino group) or modifying the naphthalene ring with electron-withdrawing groups would be expected to further decrease the HOMO-LUMO gap and cause a bathochromic (red) shift in the spectra. diva-portal.org
Extending π-Conjugation: Extending the conjugated system, for example by replacing the naphthalene with an anthracene, would also lead to red-shifted absorption and emission.
Enhancing Fluorescence Quantum Yield: The brightness of a fluorescent probe is determined by its quantum yield.
Restricting Molecular Motion: One common cause of low quantum yield is energy loss through non-radiative pathways involving molecular vibrations or rotations. Designing more rigid structures, for example, by creating fused ring systems, can restrict these motions and enhance fluorescence.
Modulating Intersystem Crossing: As seen in related naphthalene systems, strategic substitution can influence the energy levels of triplet states relative to the excited singlet state, thereby inhibiting intersystem crossing and boosting fluorescence efficiency. mdpi.com
Controlling Solid-State Properties: For applications in electronic devices, controlling the self-assembly is paramount.
Introducing Self-Assembly Moieties: Incorporating functional groups capable of forming specific intermolecular interactions, such as hydrogen bonds, can be used to guide the packing of molecules in the solid state.
Modifying Solubility and Processability: Attaching flexible alkyl chains to the core structure can improve solubility in common organic solvents, facilitating solution-based processing of thin films without drastically altering the core electronic properties. rsc.org
By applying these principles, a wide range of this compound derivatives can be rationally designed to achieve specific absorption/emission colors, high fluorescence brightness, and favorable solid-state packing for advanced material applications.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The classical and most direct route to synthesizing (E)-1-(4-methoxystyryl)naphthalene is likely the Wittig reaction. masterorganicchemistry.comlibretexts.org This well-established method involves the reaction of 1-naphthaldehyde (B104281) with a phosphorus ylide generated from 4-methoxybenzyltriphenylphosphonium halide using a strong base. libretexts.orgnrochemistry.com While effective, the Wittig reaction often generates stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification and presents environmental concerns regarding waste disposal. umass.edu
Future research should pivot towards more atom-economical and sustainable synthetic strategies. Palladium-catalyzed cross-coupling reactions, cornerstones of modern organic synthesis, offer promising alternatives. masterorganicchemistry.com
Heck-Mizoroki Reaction: This approach could involve the coupling of 1-bromonaphthalene (B1665260) with 4-methoxystyrene (B147599) or, conversely, 4-bromoanisole (B123540) with 1-vinylnaphthalene. The Heck reaction is a powerful tool for forming carbon-carbon bonds and avoids the use of organometallic reagents and stoichiometric phosphine (B1218219) waste. masterorganicchemistry.com The development of ultra-fast Heck reaction protocols could further enhance efficiency, particularly for synthesizing stilbene (B7821643) structures. rsc.org
Suzuki-Miyaura Reaction: A Suzuki coupling could be envisioned between 1-naphthaleneboronic acid and (E)-1-(2-bromoethenyl)-4-methoxybenzene. This reaction is renowned for its mild conditions and high functional group tolerance. mdpi.com
A significant opportunity lies in developing these cross-coupling reactions using green chemistry principles. Research into using recyclable, silica-supported palladium catalysts or conducting the reactions in environmentally benign solvents like water could drastically improve the sustainability of the synthesis. researchgate.netrsc.org The use of aqueous palladium nanoparticles, for instance, eliminates the need for organic co-solvents and phosphine ligands, aligning with the goals of greener industrial processes. rsc.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Reaction | Reactants | Key Advantages | Potential Future Research Focus |
| Wittig Reaction | 1-Naphthaldehyde + 4-Methoxybenzylphosphonium Ylide | Well-established, reliable C=C bond formation. masterorganicchemistry.com | Modification to reduce phosphine oxide waste. |
| Heck Coupling | 1-Bromonaphthalene + 4-Methoxystyrene | Atom-economical, avoids stoichiometric byproducts. masterorganicchemistry.com | Optimization with recyclable catalysts, ultra-fast reaction conditions. rsc.orgrsc.org |
| Suzuki Coupling | 1-Naphthaleneboronic acid + 4-Methoxystyryl Halide | High functional group tolerance, mild conditions. mdpi.com | Development of aqueous protocols, catalyst recycling systems. mdpi.comrsc.org |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A comprehensive understanding of a reaction's mechanism is paramount for its optimization and control. While traditional methods analyze starting materials and final products, advanced spectroscopic techniques allow for the real-time, in-situ monitoring of a reaction as it proceeds. This provides invaluable kinetic data and direct evidence of transient intermediates. lehigh.edu
Future mechanistic investigations into the synthesis of this compound should employ these powerful tools:
In-situ Raman Spectroscopy: This non-invasive technique is highly sensitive to changes in molecular vibrations and is particularly effective in aqueous media where water has a weak Raman signal. lehigh.eduirdg.org It could be used to track the consumption of reactants and the formation of the styryl C=C bond in real-time during a Heck or Suzuki coupling. rsc.orgacs.org For the Wittig reaction, it could potentially identify key intermediates like the oxaphosphetane, providing insight into the factors that govern the high E-stereoselectivity. acs.org
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance can provide detailed structural information on species in solution. Techniques like Compressed Sensing-NMR can dramatically reduce data acquisition times, making it possible to monitor the kinetics of a reaction and identify intermediates that exist for only short periods. rsc.org Applying this to the synthesis would allow for unambiguous tracking of all proton and carbon environments throughout the reaction coordinate.
By integrating these techniques, researchers can build a complete mechanistic picture, leading to more rational and efficient synthetic protocols. For instance, understanding the precise role of catalysts and the lifetime of intermediates can lead to lower catalyst loadings and improved reaction yields. lehigh.edu
Development of Hybrid Materials Incorporating this compound
The extended π-conjugated system of this compound, combining the naphthalene (B1677914) and methoxy-substituted styryl moieties, suggests it possesses interesting photophysical properties, such as strong absorption and fluorescence. acs.orgresearchgate.netnih.gov A significant emerging opportunity is to harness these properties by incorporating the molecule as a functional building block into advanced hybrid materials.
Organic-Inorganic Perovskites: Low-dimensional hybrid perovskites have attracted immense interest for their tunable optoelectronic properties. The naphthalene unit of the title compound could serve as a bulky organic spacer cation, creating 1D or 2D perovskite structures. This molecular engineering could influence the material's crystal structure and excitonic properties, potentially leading to novel materials for light-emitting diodes (LEDs) or photodetectors.
Functionalized 2D Materials: The adsorption of aromatic molecules onto surfaces like graphene can create hybrid materials with novel electronic properties. aps.org Future studies could explore the self-assembly of this compound on graphene or other 2D materials. The interaction between the π-systems could lead to tailored charge-transfer properties, creating new platforms for sensors or electronic devices. aps.org The photophysical properties of such adsorbed molecules could be significantly different from their solution or solid-state behavior, opening avenues for new applications. nih.gov
Fluorescent Probes: The inherent fluorescence of the styrylnaphthalene core could be exploited in the design of chemical sensors. By functionalizing the molecule with specific recognition units, hybrid materials could be developed that exhibit a change in fluorescence (turn-on, turn-off, or ratiometric shift) upon binding to target analytes.
Integration with Machine Learning and AI for Predictive Chemistry and Materials Design
The fields of chemistry and materials science are being transformed by the integration of artificial intelligence (AI) and machine learning (ML). rsc.org These computational tools offer the potential to dramatically accelerate the discovery and optimization of molecules like this compound and the materials derived from them.
Predictive Chemistry: ML models can be trained on vast datasets of chemical reactions to predict outcomes with remarkable accuracy. For this compound, this could mean:
Reaction Optimization: AI algorithms could predict the optimal conditions (temperature, solvent, catalyst, base) for the sustainable synthetic routes discussed in section 9.1, minimizing the need for extensive, time-consuming experimental screening.
Property Prediction: Models can forecast the physicochemical and photophysical properties (e.g., absorption/emission spectra, quantum yield, solubility) of the title compound and its hypothetical derivatives, guiding synthetic efforts toward molecules with the most promising characteristics for specific applications.
Generative Models: Techniques like generative adversarial networks (GANs) can learn the underlying rules of chemical structure and stability to propose novel derivatives of this compound that are optimized for a specific function, such as a particular fluorescence wavelength or enhanced charge-transfer capability for use in the hybrid materials mentioned in section 9.3.
Table 2: Potential AI/ML Applications in this compound Research
| AI/ML Application Area | Specific Task | Potential Impact |
| Reaction Development | Predict optimal conditions for Heck/Suzuki coupling. | Accelerated development of sustainable synthetic routes. |
| Property Prediction | Forecast photophysical properties of novel derivatives. | Prioritize synthesis of high-potential molecules for optoelectronics. |
| Inverse Materials Design | Generate new molecular structures with target properties. | Guide the creation of next-generation functional materials. |
By embracing these future research directions—from sustainable synthesis and advanced mechanistic analysis to the rational design of hybrid materials and the integration of AI—the scientific community can fully unlock the potential of this compound, transforming it from a simple chemical entity into a valuable component for next-generation technologies.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (E)-1-(4-Methoxystyryl)naphthalene, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via condensation reactions. A typical route involves coupling 4-methoxybenzaldehyde derivatives with naphthalene precursors under basic conditions (e.g., NaOH/KOH) at elevated temperatures . Industrial-scale synthesis optimizes continuous flow reactors and advanced purification techniques (distillation, recrystallization) .
- Characterization : Confirm stereochemistry (E-configuration) via NMR (e.g., coupling constants in H NMR) and UV/Vis spectroscopy (λmax for conjugated systems) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR to verify methoxy (-OCH3) and styryl (CH=CH) groups. NOESY can confirm E-geometry .
- UV/Vis : Assess π→π* transitions for conjugation analysis (e.g., λmax ~300–350 nm) .
Q. How can researchers assess the environmental stability and degradation pathways of this compound?
- Experimental Design : Conduct photolysis (UV exposure) and hydrolysis (varying pH) studies. Monitor degradation via LC-MS and quantify intermediates .
- Environmental Fate Modeling : Use QSAR models to predict biodegradability and bioaccumulation potential .
Advanced Research Questions
Q. What mechanistic insights govern the catalytic conversion of this compound in gas-phase reactions, and how do reaction kinetics vary under different conditions?
- Kinetic Analysis : Perform catalytic testing (e.g., fixed-bed reactors) with Ni-based catalysts. Use pseudo-first-order kinetics models to analyze benzene/naphthalene derivative decomposition, accounting for H2S inhibition .
- Operando Spectroscopy : Employ DRIFTS or XAS to probe active sites and intermediate adsorption .
Q. How can contradictions in toxicity data across studies be systematically resolved?
- Risk of Bias Assessment : Apply criteria from Table C-6/C-7 (e.g., randomization, outcome reporting) to evaluate study reliability .
- Data Triangulation : Cross-validate findings using in vitro (e.g., hepatic CYP450 inhibition assays) and in vivo models (rodent respiratory toxicity) .
- Confidence Grading : Classify studies as High/Moderate/Low confidence based on experimental rigor (e.g., dose-response clarity, controls) .
Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .
- MD Simulations : Simulate solvent interactions (e.g., ethanol/water) to predict solubility and aggregation behavior .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate systemic effects (e.g., hepatic, respiratory) in animal models?
- Protocol : Use OECD Guidelines 412 (28-day inhalation) or 407 (oral toxicity). Include endpoints from Table B-1 (body weight, histopathology, organ coefficients) .
- Statistical Power : Apply ANOVA with post-hoc tests (n ≥ 6/group) to detect ≥20% effect size. Use species-specific metabolic scaling for human extrapolation .
Q. What methodologies are recommended for extracting and analyzing biological monitoring data (e.g., biomarkers of exposure) in epidemiological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
